molecular formula C10H15N B12096642 3-(Butan-2-yl)aniline CAS No. 68400-78-2

3-(Butan-2-yl)aniline

Cat. No.: B12096642
CAS No.: 68400-78-2
M. Wt: 149.23 g/mol
InChI Key: KXTQLJHNRFFXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Butan-2-yl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with sec-butyl halides under basic conditions. Another method includes the reduction of nitrobenzene derivatives followed by alkylation.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the catalytic hydrogenation of nitrobenzene derivatives in the presence of a suitable catalyst, such as palladium on carbon. This is followed by alkylation using sec-butyl halides under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Butan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed:

Scientific Research Applications

3-(Butan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 3-(sec-Butyl)aniline
  • 4-bromo-N-(2,3-dimethylbutan-2-yl)aniline
  • Indole derivatives

Comparison: 3-(Butan-2-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and physical propertiesFor instance, its sec-butyl group provides steric hindrance, affecting its reactivity in substitution reactions .

Properties

CAS No.

68400-78-2

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3-butan-2-ylaniline

InChI

InChI=1S/C10H15N/c1-3-8(2)9-5-4-6-10(11)7-9/h4-8H,3,11H2,1-2H3

InChI Key

KXTQLJHNRFFXNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.